molecular formula C21H23N3O3S B12453240 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea

Cat. No.: B12453240
M. Wt: 397.5 g/mol
InChI Key: DSXJSOMTAMKGSS-UHFFFAOYSA-N
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Description

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction.

    Formation of the Thiourea Moiety: The final step involves the reaction of an isothiocyanate with an amine to form the thiourea group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Compounds with different substituents on the methoxyphenyl group.

Scientific Research Applications

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

  • 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-hydroxyphenyl)ethyl]-3-methylthiourea
  • 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-chlorophenyl)ethyl]-3-methylthiourea

Comparison:

  • Uniqueness: The presence of the methoxy group in 1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.
  • Reactivity: The methoxy group can influence the compound’s reactivity in substitution reactions compared to hydroxyl or chloro groups.
  • Biological Activity: The methoxy group may also impact the compound’s interaction with biological targets, potentially enhancing or reducing its therapeutic effects.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea

InChI

InChI=1S/C21H23N3O3S/c1-22-21(28)23(13-12-15-8-10-17(27-2)11-9-15)18-14-19(25)24(20(18)26)16-6-4-3-5-7-16/h3-11,18H,12-14H2,1-2H3,(H,22,28)

InChI Key

DSXJSOMTAMKGSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(CCC1=CC=C(C=C1)OC)C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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